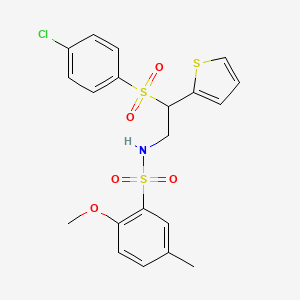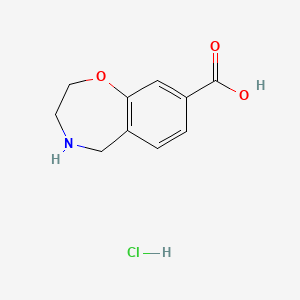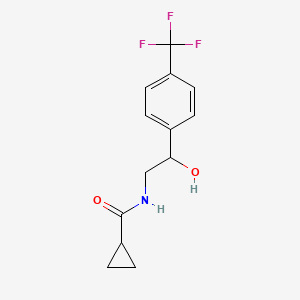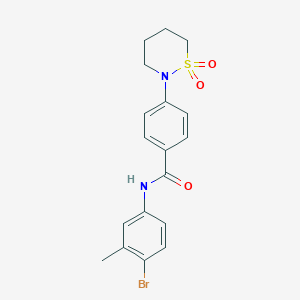![molecular formula C14H13BrN2O3 B2459470 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline CAS No. 331459-72-4](/img/structure/B2459470.png)
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C14H13BrN2O3 It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzene ring, along with an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methoxybenzylamine, undergoes nitration to introduce a nitro group at the meta position relative to the methoxy group.
Bromination: The nitrated product is then subjected to bromination to introduce a bromine atom at the para position relative to the aniline group.
Coupling Reaction: The brominated nitro compound is then coupled with aniline under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-N-[(4-formyl-3-nitrophenyl)methyl]aniline or 4-bromo-N-[(4-carboxy-3-nitrophenyl)methyl]aniline.
Reduction: Formation of 4-bromo-N-[(4-methoxy-3-aminophenyl)methyl]aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also be used in studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline depends on its specific application
Electrophilic and Nucleophilic Interactions: The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively.
Hydrogen Bonding: The aniline moiety can form hydrogen bonds with biological molecules, influencing their activity.
Aromatic Interactions: The benzene ring can participate in π-π stacking interactions with other aromatic systems.
相似化合物的比较
Similar Compounds
4-bromo-N,N-dimethyl-3-nitroaniline: Similar structure but with dimethyl groups instead of a methoxy group.
4-bromo-3-nitroaniline: Lacks the methoxy group, making it less bulky and potentially less reactive.
4-methoxy-3-nitroaniline:
Uniqueness
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline is unique due to the combination of functional groups it possesses. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, along with the bromine atom, provides a unique reactivity profile that can be exploited in various chemical reactions and applications.
属性
IUPAC Name |
4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-20-14-7-2-10(8-13(14)17(18)19)9-16-12-5-3-11(15)4-6-12/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJARWFFJBACTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2459388.png)
![2-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2459389.png)
![6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B2459391.png)

![4-(benzylsulfanyl)-1-[(thiophen-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B2459395.png)

![3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2459402.png)
![1-(4-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2459403.png)
![2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2459404.png)
![N-(2-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2459405.png)
![2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2459406.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2459409.png)
